Cas no 897615-04-2 (3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide)

3-Nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide is a specialized heterocyclic compound featuring a benzamide core linked to a nitro-substituted phenyltetrazole moiety. Its structural complexity makes it valuable in medicinal chemistry and agrochemical research, particularly as a potential intermediate for bioactive molecules. The nitro group enhances electrophilic reactivity, facilitating further functionalization, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions. This compound is suited for applications in drug discovery, where its scaffold may serve as a building block for kinase inhibitors or antimicrobial agents. Its synthetic versatility and distinct pharmacophoric elements make it a useful candidate for structure-activity relationship studies.
3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide structure
897615-04-2 structure
Product name:3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide
CAS No:897615-04-2
MF:C15H12N6O3
MW:324.29418182373
CID:6175622
PubChem ID:16799212

3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide
    • F2070-0709
    • 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
    • 897615-04-2
    • AKOS024625496
    • 3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
    • 3-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
    • Inchi: 1S/C15H12N6O3/c22-15(11-5-4-8-13(9-11)21(23)24)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,22)
    • InChI Key: AVWGFJVKVBKWLB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)[N+](=O)[O-])NCC1=NN=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 324.09708827g/mol
  • Monoisotopic Mass: 324.09708827g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 119Ų

3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2070-0709-20μmol
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2070-0709-100mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2070-0709-4mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2070-0709-15mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2070-0709-40mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2070-0709-1mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2070-0709-3mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2070-0709-30mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2070-0709-5μmol
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2070-0709-2mg
3-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
897615-04-2 90%+
2mg
$59.0 2023-05-16

Additional information on 3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide

Recent Advances in the Study of 3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide (CAS: 897615-04-2)

The compound 3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide (CAS: 897615-04-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of 897615-04-2 as a promising scaffold for the development of novel enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a range of kinases implicated in inflammatory diseases. The compound's unique tetrazole moiety and nitrobenzamide group contribute to its high binding affinity and selectivity, as revealed by X-ray crystallography and molecular docking studies.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide. A recent patent application (WO2023056789) describes an improved synthetic route that reduces byproduct formation and enhances scalability. This development is particularly relevant for potential industrial-scale production of the compound for further pharmacological evaluation.

Pharmacokinetic studies of 897615-04-2 have shown promising results regarding its metabolic stability and oral bioavailability. Research published in Drug Metabolism and Disposition (2024) indicates that the compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical models, with a plasma half-life suitable for once-daily dosing regimens.

The mechanism of action of 3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide has been further elucidated through proteomic studies. These investigations have identified specific protein targets beyond the initially hypothesized kinase inhibition, suggesting potential polypharmacological effects that could be exploited for complex disease treatment.

Current challenges in the development of 897615-04-2 include optimizing its selectivity profile and reducing potential off-target effects. Recent structure-activity relationship (SAR) studies have identified key modifications that may enhance its therapeutic index while maintaining potency. These findings are guiding the design of next-generation analogs with improved pharmacological properties.

Looking forward, 3-nitro-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylbenzamide represents a valuable chemical probe for target validation and a promising lead compound for drug development. Ongoing clinical translation efforts are focusing on its application in oncology and autoimmune disorders, with preliminary results expected in late 2024.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.